molecular formula C11H12N2O B2932166 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol CAS No. 1508045-23-5

1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol

Cat. No.: B2932166
CAS No.: 1508045-23-5
M. Wt: 188.23
InChI Key: WIQXRORWIQHUBV-UHFFFAOYSA-N
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Description

1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery. It features an imidazole ring, a privileged scaffold in pharmaceuticals known for its ability to interact with a wide range of biological targets, such as enzymes and receptors. This compound serves as a versatile synthetic intermediate, or building block, for the creation of more complex molecules. Its structure, comprising both the imidazole heterocycle and an ethanol moiety, allows for further chemical modifications, making it a valuable precursor in organic synthesis . Researchers value this compound and its derivatives primarily for their potential biological activities. Imidazole-based structures are extensively investigated for developing new therapeutic agents. For instance, structurally related 1-phenyl-2-(1H-imidazol-1-yl)ethane derivatives have been studied for their synthesis and antimicrobial properties . Furthermore, contemporary research on novel imidazole derivatives has identified specific compounds with promising anticancer activity against challenging human cancer cell lines, including prostate carcinoma (PPC-1) and glioblastoma (U-87) . The mechanism of action for imidazole derivatives can vary, often acting as enzyme inhibitors or targeting DNA and microtubules in the case of anticancer agents . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(1-phenylimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9(14)11-12-7-8-13(11)10-5-3-2-4-6-10/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQXRORWIQHUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN1C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Spectroscopic and Structural Characterization of 1 1 Phenyl 1h Imidazol 2 Yl Ethan 1 Ol

Elucidation of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

Comprehensive ¹H NMR Data Analysis

The proton NMR (¹H NMR) spectrum of 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol would be expected to show distinct signals corresponding to the different types of protons in the molecule. The phenyl group protons would likely appear as a multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The two protons of the imidazole (B134444) ring would also resonate in this region, likely as distinct singlets or doublets depending on their coupling. The methine proton (CH-OH) would be expected to appear as a quartet, coupled to the adjacent methyl protons. The methyl protons (CH₃) would likely be a doublet, coupled to the methine proton. The hydroxyl proton (-OH) signal can vary in its chemical shift and may appear as a broad singlet.

Detailed ¹³C NMR Spectral Interpretation

The carbon-13 NMR (¹³C NMR) spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for each unique carbon atom. The phenyl group would show several signals in the aromatic region (typically δ 120-140 ppm). The two imidazole ring carbons would also have characteristic shifts in this region. The carbon atom of the methine group (C-OH) would be expected to resonate in the range of δ 60-80 ppm, while the methyl carbon (CH₃) would appear at a higher field (typically δ 15-30 ppm).

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques would be invaluable for the unambiguous assignment of the ¹H and ¹³C NMR signals.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, for instance, confirming the coupling between the methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations (typically 2-3 bonds) between protons and carbons, helping to piece together the connectivity of the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure and conformation of the molecule.

Vibrational Spectroscopy for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aromatic (phenyl and imidazole) and aliphatic (ethyl) groups would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. A C-O stretching vibration would likely be present in the 1000-1200 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FT-IR. Aromatic ring stretching vibrations, particularly those of the phenyl group, typically give rise to strong Raman signals. The symmetric C-H stretching vibrations would also be observable. The combination of FT-IR and Raman data would allow for a more complete vibrational analysis of the molecule.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to determine the elemental composition of a molecule. The fragmentation of the molecular ion in the mass spectrometer provides valuable information about the molecule's structure.

The fragmentation of this compound is expected to follow pathways characteristic of alcohols and aromatic imidazole-containing compounds. Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is a common fragmentation pathway for alcohols. libretexts.org For the target molecule, this would involve the cleavage of the bond between the carbinol carbon and the methyl group or the imidazole ring.

Based on the fragmentation patterns of similar compounds like 1-phenylethanol, key fragments would include the molecular ion, a fragment corresponding to the loss of a methyl group (M-15), and a fragment at m/z 107. researchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

Fragment Ion Proposed Structure m/z (Predicted)
[M]⁺ C₁₁H₁₂N₂O⁺ 188
[M-CH₃]⁺ C₁₀H₉N₂O⁺ 173
[M-H₂O]⁺ C₁₁H₁₀N₂⁺ 170
[C₈H₇O]⁺ Phenylcarbonyl cation 119
[C₇H₅N₂]⁺ Phenylimidazole fragment 117
[C₇H₇]⁺ Tropylium ion 91

X-ray Diffraction Crystallography for Solid-State Structural Conformation

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information allows for the detailed analysis of bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While the specific crystal structure of this compound is not publicly available, analysis of closely related imidazole and benzimidazole (B57391) derivatives provides insight into the likely structural features.

The crystal system, space group, and unit cell parameters define the symmetry and dimensions of the repeating unit in a crystal lattice. For example, the related compound 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol crystallizes in the monoclinic crystal system with the space group P2₁/n. nih.gov Another related structure, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate, crystallizes in the triclinic system with the space group P1. nih.govresearchgate.net It is plausible that this compound would crystallize in a similar low-symmetry system such as monoclinic or triclinic.

Table 2: Illustrative Crystal Data for Related Imidazole Derivatives

Compound Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) V (ų) Z
1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol nih.gov Monoclinic P2₁/n 7.1220 5.4690 12.981 90 98.13 90 500.53 2

Intermolecular interactions, particularly hydrogen bonding and π-π stacking, play a crucial role in the packing of molecules in the solid state. The hydroxyl group (-OH) of this compound can act as both a hydrogen bond donor and acceptor. The nitrogen atoms of the imidazole ring are potential hydrogen bond acceptors.

In the crystal structures of similar compounds, extensive hydrogen bonding networks are observed. For instance, in 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol, intermolecular O—H···N hydrogen bonds link the molecules into chains. nih.gov Similarly, in 1-(4-hydroxybenzyl)-2-(4-hydroxyphenyl)-5,6-dimethyl-1H-benzimidazole, O—H···N hydrogen bonding results in chain structures. nih.gov It is highly probable that the crystal structure of this compound would also be stabilized by a network of intermolecular O—H···N hydrogen bonds.

π-π stacking interactions between the phenyl and/or imidazole rings are also likely to be present, further stabilizing the crystal packing. In the structure of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate, sheets are connected along the a-axis through π–π interactions with centroid–centroid distances of 3.7571 (9) and 3.7231 (9) Å. nih.govresearchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment of Chiral Centers

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net This technique is particularly useful for determining the absolute configuration of chiral centers.

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group. Therefore, it can exist as two enantiomers, (R)- and (S)-1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol. These enantiomers will produce mirror-image ECD spectra.

The ECD spectrum is sensitive to the spatial arrangement of the chromophores relative to the chiral center. In this molecule, the phenyl and imidazole rings are the primary chromophores. The observed ECD spectrum is a result of the electronic transitions of these chromophores being perturbed by the chiral environment.

By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration of the compound can be assigned. This approach has been successfully applied to determine the absolute configuration of similar molecules, such as (R)-(+)-1-phenylethanol. researchgate.netmpg.de The sensitivity of ECD to conformational changes also makes it a valuable tool for studying the solution-state conformation of chiral molecules. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1-phenylethanol
1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol
1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate
1-(4-hydroxybenzyl)-2-(4-hydroxyphenyl)-5,6-dimethyl-1H-benzimidazole
1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone
(R)-1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol
(S)-1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol

Advanced Computational and Theoretical Chemistry Investigations of 1 1 Phenyl 1h Imidazol 2 Yl Ethan 1 Ol

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations are fundamental to understanding a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing insights into molecular structure, stability, and properties. For a molecule like 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol, DFT, particularly with hybrid functionals like B3LYP, would be a common choice to balance computational cost and accuracy.

Geometry Optimization and Conformational Landscape Exploration

This initial step in computational analysis involves finding the most stable three-dimensional arrangement of the atoms in the molecule—its equilibrium geometry. For a flexible molecule with rotatable bonds, such as the bond connecting the phenyl ring to the imidazole (B134444) or the ethan-1-ol group, multiple low-energy conformations may exist. A conformational landscape exploration, often performed using molecular mechanics or semi-empirical methods followed by DFT refinement, would identify these various stable structures (conformers) and rank them by their relative energies. mdpi.com This analysis is crucial as the properties of the molecule can be an average over several populated conformations.

Prediction of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Once the optimized geometries of the stable conformers are known, their spectroscopic properties can be predicted.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict 1H and 13C NMR chemical shifts. researchgate.net These predicted values are invaluable for confirming the experimentally determined structure of a synthesized compound.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies corresponds to the infrared (IR) and Raman spectra of the molecule. These theoretical spectra help in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretches or ring vibrations. ijstr.orgniscpr.res.in

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to simulate the electronic transitions that give rise to UV-Vis absorption spectra, providing information about the molecule's electronic structure and color. nih.gov

Analysis of Electronic Structure: Frontier Molecular Orbitals (FMOs), Electrostatic Potential (ESP) Surfaces

The electronic structure dictates the molecule's reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. niscpr.res.inppor.az

Electrostatic Potential (ESP) Surfaces: The ESP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions, which are critical for predicting how the molecule will interact with other reagents or biological targets. niscpr.res.in

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations often model a molecule in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations can model the explicit movement of the molecule and surrounding solvent molecules over time. An MD simulation for this compound would reveal its dynamic behavior, conformational flexibility in a solution, and the specific nature of its interactions (e.g., hydrogen bonding) with water or other solvent molecules. ijsrset.com

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analyses for Bonding Characterization

These methods analyze the electron density to characterize chemical bonds and weaker interactions.

QTAIM: This theory partitions the molecule into atomic basins and analyzes the electron density at bond critical points (BCPs) to determine the nature of chemical bonds (e.g., covalent vs. ionic) and hydrogen bonds. nih.govorientjchem.org

NCI Analysis: The Non-Covalent Interaction index is a visualization tool that helps to identify and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, within a molecule or between molecules. mdpi.com This would be particularly useful for understanding intramolecular interactions between the phenyl and imidazole rings.

Theoretical Studies on Tautomerism and Isomerism of the Imidazole Moiety

The imidazole ring can exhibit tautomerism, where a proton shifts between the two nitrogen atoms. Computational methods can be used to calculate the relative energies of different tautomers of this compound in the gas phase and in different solvents. nih.govnih.gov These calculations would predict which tautomer is the most stable under various conditions, which is crucial as different tautomers can have distinct chemical and biological properties. mdpi.comresearchgate.net

While the specific data for this compound remains to be computationally explored and published, the methodologies outlined provide a clear roadmap for a thorough scientific investigation into its molecular properties.

Investigation of Reaction Mechanisms and Transition States using Computational Approaches

A comprehensive review of available scientific literature reveals a notable absence of specific computational studies focused on the reaction mechanisms and transition states of this compound. While computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies, it appears that such detailed investigations have not yet been published for this particular compound.

Although studies on structurally related imidazole and phenyl-ethanol derivatives exist, the unique electronic and steric properties of this compound mean that data from those compounds cannot be directly extrapolated to provide a scientifically accurate account of its specific reaction mechanisms and transition states. The interplay between the phenyl, imidazole, and ethanol (B145695) moieties would significantly influence its reactivity in ways that necessitate a dedicated computational analysis.

Therefore, this section cannot be populated with the detailed research findings and data tables as requested, due to the lack of specific research on this topic in the public domain. Further research in this area would be necessary to provide insights into the mechanistic aspects of reactions involving this compound.

Stereochemical Aspects of 1 1 Phenyl 1h Imidazol 2 Yl Ethan 1 Ol

Identification and Characterization of Chiral Centers

The molecular structure of 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol contains a single stereocenter, which is a type of chiral center. nih.govyoutube.com This stereocenter is located at the carbon atom bonded to the hydroxyl (-OH) group. This specific carbon atom is asymmetric because it is attached to four different substituents:

A hydroxyl group (-OH)

A methyl group (-CH₃)

A 1-phenyl-1H-imidazol-2-yl group

A hydrogen atom (-H)

The presence of this single chiral center means that the compound can exist as a pair of non-superimposable mirror images known as enantiomers. mdpi.com These enantiomers are designated as (R)-1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol and (S)-1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol, according to the Cahn-Ingold-Prelog priority rules. While these enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they differ in their interaction with plane-polarized light. mdpi.comlibretexts.org

Enantiomeric Purity and Optical Rotation Studies

The quantitative composition of a mixture of enantiomers is described by its enantiomeric purity, often expressed as enantiomeric excess (ee). masterorganicchemistry.comthieme-connect.de Enantiomeric excess is defined as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage. rsc.orgyoutube.com A racemic mixture, which contains equal amounts (50:50) of both enantiomers, has an ee of 0% and is optically inactive. libretexts.org Conversely, an enantiomerically pure sample contains only one enantiomer and has an ee of 100%. masterorganicchemistry.com

The primary method for determining enantiomeric purity experimentally is polarimetry, which measures the rotation of plane-polarized light by a chiral substance. libretexts.org Each enantiomer rotates light by an equal magnitude but in opposite directions. libretexts.org The direction of rotation is denoted as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. libretexts.org

The specific rotation [α] is a standardized measure of this optical activity and is a characteristic property of a chiral compound. The enantiomeric excess of a mixture can be calculated using the following formula:

ee (%) = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the mixture.

[α]max is the specific rotation of the pure enantiomer.

The relationship between enantiomeric excess and the observed optical rotation is linear. rsc.org While specific optical rotation data for the pure enantiomers of this compound are not detailed in the available literature, the principle remains a fundamental aspect of its stereochemical characterization.

Table 1: Illustrative Relationship Between Enantiomeric Composition and Optical Properties
% (R)-Enantiomer% (S)-EnantiomerEnantiomeric Excess (ee)Observed Specific Rotation ([α]obs)*
50%50%0% (Racemic)
75%25%50% ee of (R)+0.5 * [α]max
25%75%50% ee of (S)-0.5 * [α]max
90%10%80% ee of (R)+0.8 * [α]max
10%90%80% ee of (S)-0.8 * [α]max
100%0%100% ee of (R)+[α]max
0%100%100% ee of (S)-[α]max

Note: This table is illustrative. [α]max represents the hypothetical specific rotation of the pure enantiomer.

Methodologies for Enantiomeric Resolution

Enantiomeric resolution is the process of separating a racemic mixture into its individual enantiomers. mdpi.com For compounds like this compound, several methodologies can be employed.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is one of the most effective and widely used methods for the analytical and preparative separation of enantiomers. nih.gov This technique relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. dergipark.org.tr

For structurally related (arylalkyl)azole compounds, polysaccharide-based CSPs have proven to be highly effective. dergipark.org.tr Columns such as Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate)) are frequently used. dergipark.org.trresearchgate.net The separation mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral stationary phase. researchgate.net

Table 2: Reported HPLC Conditions for Enantiomeric Resolution of Structurally Similar Chiral Azole Alcohols
Compound TypeChiral Stationary Phase (CSP)Mobile PhaseResolution (Rs)Reference
Chiral Imidazole (B134444) AlcoholsChiralpak® IB® (cellulose tris(3,5-dimethylphenylcarbamate))Acetonitrile/Methanol (B129727)/Water with Ammonium Acetate BufferUp to 2.31 researchgate.net
Nafimidone AlcoholChiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate))n-Hexane/Methanol (e.g., 70:30 v/v)0.83 dergipark.org.tr
1-PhenylethanolChiralcel OB columnNot specifiedBaseline separation nih.gov

A classical method for resolving enantiomers involves their conversion into a mixture of diastereomers through a reaction with a chiral resolving agent. For an alcohol like this compound, this can be achieved by esterification with an enantiomerically pure chiral acid. nih.gov

The resulting products are diastereomeric esters. Unlike enantiomers, diastereomers have different physical properties, such as solubility and melting points, which allows for their separation by conventional techniques like fractional crystallization or standard achiral chromatography. nih.gov After separation, the desired enantiomer of the original alcohol can be recovered by hydrolyzing the ester. While this is a well-established strategy, specific applications for the resolution of this compound via this method are not prominently documented in scientific literature.

Stereochemical Stability and Interconversion Dynamics

The stereochemical stability of this compound is centered on the robustness of its single chiral center. Under typical physiological and ambient conditions, the covalent bonds forming the stereocenter are stable, and spontaneous interconversion (racemization) is not expected to occur. The C-O bond of the alcohol and the C-C bonds are not labile, ensuring the configurational integrity of the (R) and (S) forms.

However, racemization could potentially be induced under harsh chemical conditions. For instance, treatment with a strong acid at elevated temperatures could promote a dehydration reaction to form an achiral alkene intermediate, followed by rehydration. This process would destroy the original stereochemistry and result in a racemic mixture of the alcohol. Similarly, certain oxidation-reduction sequences could also lead to racemization. Nevertheless, specific studies detailing the kinetics or conditions for the stereochemical interconversion of this compound are not available in the reviewed literature.

Mechanistic Studies of Chemical Transformations Involving 1 1 Phenyl 1h Imidazol 2 Yl Ethan 1 Ol

Investigation of Oxidation Pathways and Products

Specific studies detailing the oxidation pathways and products for 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol have not been identified in a review of available literature. As a secondary alcohol, the expected oxidation product would be the corresponding ketone, 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one. The general mechanism for the oxidation of a secondary alcohol to a ketone involves the removal of the hydroxyl proton and the proton attached to the carbinol carbon.

While kinetic studies on imidazole-catalyzed oxidations with organic peroxides have been conducted, these focus on the role of the imidazole (B134444) as a catalyst rather than a substrate. researchgate.net Similarly, research on the aerobic oxidation of alcohols often involves copper/TEMPO/imidazole catalytic systems, where the imidazole moiety is part of the catalytic triad, not the molecule being oxidized. bohrium.com The oxidative conversion of the imidazole ring itself to an imidazolone (B8795221) has been studied, but this involves transformation of the heterocyclic ring rather than the alcohol functional group. researchgate.net

Derivatization Reactions and Functional Group Transformations

Direct research on the derivatization of this compound is limited. However, studies on the closely related structural isomer, 1-phenyl-2-(1H-imidazol-1-yl)ethanol, provide insight into potential reactions. This isomer has been converted into a series of ester derivatives for evaluation of their biological activities. researchgate.netresearchgate.netresearchgate.net

The transformation of the alcohol functional group into an ester (esterification) is a common derivatization. This typically involves reacting the alcohol with a carboxylic acid or, more commonly, a more reactive derivative like an acyl chloride or acid anhydride, often in the presence of a base or acid catalyst. The mechanism involves nucleophilic attack by the alcohol's oxygen atom on the carbonyl carbon of the acylating agent.

Table 1: Potential Esterification Reaction

Reactant 1 Reactant 2 Product

This table represents a theoretical derivatization based on common organic reactions, as specific examples for the target compound are not available in the reviewed literature.

Cleavage and Rearrangement Mechanisms

There is no specific information available regarding cleavage or rearrangement mechanisms involving this compound. General organic rearrangement reactions, such as the Baeyer-Villiger oxidation, occur on ketones (which could be formed by oxidizing the target alcohol) and result in the formation of an ester. wiley-vch.de Other cationic rearrangements, like the pinacol (B44631) rearrangement, require a vicinal diol structure, which is not present in the target molecule. msu.edu Studies on rearrangements in related heterocyclic systems, such as the conversion of quinoxalines to benzimidazoles, involve different starting materials and reaction pathways. rsc.org

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block for Diverse Chemical Structures

The chemical structure of 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol features two key reactive sites: the hydroxyl group of the ethanol (B145695) moiety and the nitrogen atoms of the imidazole (B134444) ring. This duality allows it to serve as a versatile synthon, or building block, for a wide array of more complex molecules. The hydroxyl group can readily undergo reactions such as esterification, etherification, and oxidation, enabling the introduction of diverse functional groups and the extension of the carbon skeleton.

Research on analogous structures highlights the synthetic potential of this scaffold. For instance, related 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives have been used to synthesize series of esters with potent biological activities. researchgate.net Similarly, C-2 aroyl-substituted imidazolo methanol (B129727) derivatives have been employed as starting materials for the synthesis of novel imidazo-1,4-oxazinone derivatives. nih.gov These examples underscore the utility of the hydroxyl group in this class of compounds as a handle for creating new heterocyclic systems and libraries of molecules with potential applications in medicinal chemistry. The presence of the phenyl and imidazole rings also provides sites for further functionalization, adding to the compound's versatility as a cornerstone for combinatorial chemistry and the synthesis of diverse chemical entities.

Development of Novel Ligands for Transition Metal Catalysis and Coordination Chemistry

The imidazole nucleus is a well-established component in the design of ligands for transition metal complexes, owing to the ability of its nitrogen atoms to coordinate with metal ions. wordpress.com The this compound molecule is particularly well-suited for this purpose, as it can potentially act as a bidentate ligand. The nucleophilic nitrogen atom of the imidazole ring and the oxygen atom of the adjacent hydroxyl group can chelate to a metal center, forming a stable five-membered ring. This chelation effect enhances the stability of the resulting metal complexes. nbinno.com

The coordination chemistry of analogous benzimidazole (B57391) and imidazole-ethanol derivatives has been explored, demonstrating their capacity to form complexes with various transition metals like cobalt(II), nickel(II), and copper(II). nbinno.comiosrjournals.orgnbinno.comresearchgate.net These complexes are of significant interest in the field of catalysis, where they can facilitate a range of organic transformations, including cross-coupling and oxidation reactions. nbinno.comnbinno.com The specific steric and electronic environment provided by the this compound ligand, influenced by the phenyl group, can be leveraged to fine-tune the catalytic activity and selectivity of the metal center.

Table 1: Potential Coordination Sites of this compound

Coordinating Atom Functional Group Potential Role in Ligation
Imidazole Nitrogen Imidazole Ring Acts as a Lewis base, donating an electron pair to a metal center.
Hydroxyl Oxygen Ethanol Side Chain Can coordinate with a metal ion, potentially forming a stable chelate ring.

Precursor for Heterocyclic Scaffolds with Tunable Electronic Properties

The 1-phenyl-1H-imidazol-2-yl core of the molecule serves as a robust scaffold that can be chemically modified to create a variety of other heterocyclic systems. The ethanol side chain is a key starting point for synthetic transformations that can lead to the formation of new rings fused to or substituted on the imidazole core. For example, derivatives of this scaffold can be used to synthesize more complex structures, such as those containing 1,3,4-oxadiazole (B1194373) moieties. mdpi.com

Furthermore, the electronic properties of phenyl-imidazole systems can be systematically tuned. Studies on related compounds, such as 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, have shown that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and thus the band gap, can be modulated. semanticscholar.org This tuning is critical for applications in materials science, particularly for developing materials with specific nonlinear optical (NLO) properties. semanticscholar.orgnih.gov Theoretical and experimental investigations on 2-phenyl-1H-imidazole have also provided insights into its electronic density of states and band gap. researchgate.net By modifying the substituents on the phenyl ring or the imidazole core of this compound, it is possible to engineer the electronic and photophysical properties of the resulting heterocyclic scaffolds for use in advanced applications like organic electronics and photonics.

Table 2: Calculated Electronic Properties of a Related Phenyl-Imidazole Compound

Property Value
Compound 2-Phenyl-1H-Imidazole
Band Gap (Calculated) 2.22 eV

Data sourced from first-principles studies on the electronic density of states. researchgate.net

Exploration in Polymer Chemistry and Supramolecular Assemblies

The structural features of this compound make it a candidate for applications in polymer chemistry and the construction of supramolecular assemblies. The hydroxyl group can be converted into a polymerizable moiety, such as an acrylate (B77674) or epoxide, allowing the molecule to be incorporated as a monomer into polymer chains. The resulting polymers would feature pendant phenyl-imidazole groups, which could impart specific thermal, electronic, or optical properties to the material. Research on copolymers containing 1-methyl-2-phenyl-imidazole units has demonstrated their potential as donor materials in organic photovoltaic cells. mdpi.com

In the realm of supramolecular chemistry, the molecule's ability to participate in hydrogen bonding is of primary importance. The hydroxyl group can act as a hydrogen bond donor, while the imidazole nitrogen and the hydroxyl oxygen can act as acceptors. This allows for the formation of well-ordered, non-covalent assemblies. Crystal structure analyses of related imidazole-ethanol compounds show the formation of extensive hydrogen-bonded networks, often leading to chains or sheet-like structures. nih.govnih.govresearchgate.netresearchgate.net These intermolecular interactions are crucial for controlling the packing of molecules in the solid state and for designing crystal structures with desired properties.

Contribution to Fundamental Understanding of Imidazole-Based Chemistry

Beyond its direct applications, this compound and its derivatives serve as valuable model systems for investigating the fundamental principles of imidazole chemistry. The imidazole ring can exhibit tautomerism, a phenomenon involving the migration of a proton between the two nitrogen atoms. The specific tautomeric equilibrium can be influenced by substituents and the surrounding chemical environment. Studies on related benzimidazole structures have explored this tautomeric exchange in detail. mdpi.com

The reactivity of the C2-position of the imidazole ring, the site of the ethanol substituent, is also of fundamental interest. This position is known to be susceptible to deprotonation to form N-heterocyclic carbenes (NHCs), which are highly important ligands in organometallic chemistry and catalysis. wisconsin.edu By studying the chemical transformations of this compound, researchers can gain deeper insights into reaction mechanisms, the influence of substituents on reactivity, and the intrinsic properties of the imidazole heterocyclic system.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol?

  • Methodological Answer : The compound can be synthesized via asymmetric transfer hydrogenation using a RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst, starting from brominated intermediates. Condensation of 1-(2,4-dichlorophenyl)ethan-1-one with imidazole followed by catalytic hydrogenation yields enantiomerically pure products. Recrystallization from ethanol or methanol ensures high purity (>95%) . Alternative methods include refluxing imidazole derivatives with aryl halides in dioxane, using anhydrous K₂CO₃ as a base .

Q. How is the crystal structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., methanol/diethyl ether) are analyzed using programs like SHELX or OLEX2. Key parameters include hydrogen bonding (O–H⋯N interactions) and dihedral angles between aromatic rings. For example, in related analogs, planar imidazole cores show dihedral angles of 1.3–77.3° with substituents . Software such as ORTEP-3 aids in visualizing thermal ellipsoids and molecular packing .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., imidazole C–H protons at δ 7.2–7.8 ppm, hydroxyl protons at δ 5.1–5.3 ppm).
  • FTIR : O–H stretching (3200–3500 cm⁻¹), C=N (1600–1650 cm⁻¹).
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., m/z 257.12 for C₁₁H₁₀Cl₂N₂O) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the biological activity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to assess reactivity. Pharmacophoric models identify critical moieties (e.g., imidazole for antifungal activity, biphenyl esters for enhanced binding to sterol 14α-demethylase). Molecular docking (AutoDock Vina) evaluates interactions with targets like CYP51, correlating binding energies (ΔG ≤ -8 kcal/mol) with experimental IC₅₀ values .

Q. What strategies resolve contradictions in reported antifungal efficacy across studies?

  • Methodological Answer :

  • Standardized Assays : Use CLSI M27/M38 protocols for MIC determination against Candida spp. and Aspergillus spp.
  • Structural Modifications : Compare analogs (e.g., halogen substitution at phenyl vs. imidazole positions) to isolate activity drivers.
  • Data Normalization : Account for variables like solvent polarity (logP 2.1–3.5) and protonation states (pKa ~6.8 for imidazole) .

Q. How does asymmetric synthesis impact the compound’s pharmacological profile?

  • Methodological Answer : Enantiomers exhibit differential activity. For example, (S)-isomers show 2–5× higher antifungal potency due to steric compatibility with fungal enzyme active sites. Chiral HPLC (Chiralpak AD-H column) separates enantiomers, while circular dichroism (CD) confirms configuration. Racemic mixtures may require kinetic resolution .

Q. What crystallographic challenges arise during refinement of this compound’s derivatives?

  • Methodological Answer : Twinning and disorder in aromatic substituents complicate refinement. SHELXL’s TWIN/BASF commands address twinning, while PART instructions model disorder. High-resolution data (d ≤ 0.8 Å) and restraints (e.g., SIMU for thermal motion) improve R-factors (<0.05). Hydrogen bonding networks (e.g., O–H⋯N) are validated using PLATON .

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